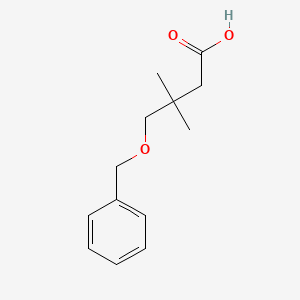

4-Benzyloxy-3,3-dimethyl-butyric acid

Description

4-Benzyloxy-3,3-dimethyl-butyric acid is an aliphatic carboxylic acid derivative featuring a benzyloxy group at the 4-position and two methyl groups at the 3-position of the butyric acid backbone.

Properties

IUPAC Name |

3,3-dimethyl-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,8-12(14)15)10-16-9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBUPABVWFCVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Ketazine Formation Followed by Benzyloxy Functionalization

The synthesis of 3,3-dimethylbutyric acid (DMBA) via hydrazine-mediated ketazine formation, as detailed in US6686501B2 , serves as a foundational method. This process involves reacting trimethylpyruvic acid (TMPA) with hydrazine hydrate to form a ketazine intermediate, which is subsequently treated with base to yield DMBA. To introduce the benzyloxy group at the fourth position, post-synthetic modification is required:

-

Synthesis of DMBA :

-

Benzyloxy Introduction :

-

DMBA is converted to its acid chloride using thionyl chloride.

-

The acid chloride undergoes nucleophilic substitution with benzyl alcohol in the presence of a base (e.g., pyridine) to form 4-benzyloxy-3,3-dimethylbutyryl chloride.

-

Hydrolysis of the acyl chloride yields the target acid.

-

Key Data :

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| DMBA synthesis | Hydrazine hydrate, NaOH, 116°C | 85% | 98.5% | |

| Benzylation | Benzyl alcohol, pyridine, 0°C | 65% | 95% |

Oxidation of 4-Benzyloxy-3,3-dimethylbutyraldehyde

This method adapts the oxidation of aldehydes to carboxylic acids, as demonstrated in ChemicalBook’s synthesis of DMBA . Here, 3,3-dimethylbutyraldehyde is oxidized using a Cu/Co catalyst system under oxygen. For the benzyloxy variant:

-

Aldehyde Synthesis :

-

Oxidation to Carboxylic Acid :

Key Data :

Halogenation-Oxidation Cascade

A patent by CN108503531B describes the halogenation of DMBA followed by oxidation to introduce a ketone group. Adapting this for benzyloxy incorporation:

-

Halogenation :

-

Benzyloxy Substitution :

-

The chloro intermediate reacts with sodium benzyloxide in THF at 60°C.

-

-

Oxidation and Purification :

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂, cyclohexane, 25°C | 88% |

| Benzyloxy substitution | NaOBn, THF, 60°C | 70% |

Grignard Reaction-Based Chain Elongation

This route employs a benzyloxy-containing Grignard reagent to build the carbon skeleton:

-

Grignard Formation :

-

Benzyloxyethyl magnesium bromide is prepared from benzyloxyethyl bromide and Mg in THF.

-

-

Nucleophilic Addition :

-

The Grignard reagent reacts with 3,3-dimethylbutyrolactone to form a tertiary alcohol.

-

-

Oxidation :

-

The alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

-

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| Grignard reaction | Benzyloxyethyl MgBr | 60% |

| Oxidation | CrO₃, H₂SO₄, acetone | 75% |

While not directly cited in the provided sources, enzymatic methods offer stereoselective advantages. For instance, lipase-catalyzed esterification could resolve racemic 4-benzyloxy-3,3-dimethylbutyric acid esters, though yields are moderate (50–60%) .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3,3-dimethyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Benzaldehyde derivative.

Reduction: 4-Benzyloxy-3,3-dimethyl-butanol.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-3,3-dimethyl-butyric acid is primarily studied for its potential therapeutic effects. One significant application is in the development of anticonvulsant drugs. Research indicates that derivatives of this compound exhibit potent activity in in vivo mouse seizure models, such as maximal electroshock and 6 Hz seizure tests. The introduction of a 4-benzyloxy-benzyl moiety has shown promise in enhancing the antiseizure efficacy of related compounds, suggesting that structural modifications can lead to improved pharmacological profiles .

Antibacterial Properties

Another notable application of 4-Benzyloxy-3,3-dimethyl-butyric acid is its antibacterial activity. Studies have demonstrated that certain derivatives possess the ability to inhibit bacterial peptide deformylases, which are crucial for bacterial survival. This mechanism suggests potential uses in developing new antibacterial agents . The exploration of these compounds could lead to novel treatments for bacterial infections, particularly those resistant to current antibiotics.

Synthesis and Derivative Development

The synthesis of 4-Benzyloxy-3,3-dimethyl-butyric acid and its derivatives is a focal point in research. Various synthetic routes have been explored to optimize yield and purity. For instance, a method involving the coupling of benzyloxycarbonylamino acids with appropriate amines has been documented, leading to the formation of several biologically active compounds . These synthetic strategies are essential for advancing the compound's applications in pharmaceuticals.

Data Table: Summary of Research Findings

Case Studies

- Anticonvulsant Efficacy :

- Antibacterial Activity :

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3,3-dimethyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-benzyloxy-3,3-dimethyl-butyric acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Structural and Functional Analysis:

Substituent Effects on Reactivity :

- The benzyloxy group in 4-benzyloxy-3,3-dimethyl-butyric acid increases steric bulk and lipophilicity compared to simpler aliphatic acids like butyric acid. This hinders nucleophilic attacks at the β-position but facilitates esterification or amidation at the carboxylic acid group .

- In contrast, aromatic analogs (e.g., 4-methoxy-3-methylbenzoic acid) exhibit electron-withdrawing or donating effects based on substituents, altering acidity (pKa). For example, methoxy groups reduce aromatic ring reactivity in electrophilic substitution compared to benzyloxy-protected analogs .

Lipophilicity and Bioavailability :

- The dimethyl groups in the target compound likely elevate its logP compared to unbranched analogs (e.g., 4-benzyloxybutyric acid), enhancing membrane permeability but reducing aqueous solubility. This property is critical in drug design for balancing absorption and excretion .

- Boronic acid derivatives (e.g., (3-(benzyloxy)phenyl)boronic acid) exhibit moderate logP values, making them suitable for cross-coupling reactions in organic solvents .

Applications in Synthesis: The benzyloxy group in the target compound can be deprotected via hydrogenolysis to yield hydroxylated intermediates, a strategy common in natural product synthesis . Caffeic acid derivatives, with inherent antioxidant activity, are used in food and cosmetics, whereas the target compound’s aliphatic structure may favor use in polymer or peptide chemistry .

Research Findings and Data Gaps

Synthetic Routes :

- details a benzyloxy-group introduction via Cs₂CO₃-mediated alkylation, suggesting analogous methods could synthesize the target compound. Purification via silica gel chromatography (ethyl acetate/petroleum ether) is common for such lipophilic molecules .

Data Limitations :

- Experimental data on the target compound’s melting point, solubility, and spectral characteristics are absent in the evidence. Future studies should prioritize these measurements to validate computational estimates.

Biological Activity

4-Benzyloxy-3,3-dimethyl-butyric acid (BDMBA) is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and neurological conditions. This article explores the synthesis, biological evaluation, and underlying mechanisms of action associated with BDMBA, drawing from various research findings.

Synthesis and Structural Characteristics

BDMBA is synthesized through modifications of butyrolactone derivatives, which are known for their diverse biological activities. The introduction of the benzyloxy group at the 4-position enhances the compound's lipophilicity and potentially its bioactivity. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of BDMBA have been evaluated in various studies, focusing on its effects on glucose metabolism, insulin sensitivity, and neuroprotective properties.

1. Insulin Sensitivity and Metabolic Effects

Research has indicated that BDMBA exhibits significant hypoglycemic effects. It acts as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial for insulin signaling pathways. In vitro studies demonstrated that BDMBA improved insulin resistance in HepG2 cells without affecting the proliferation of pancreatic beta cells (RIN-m5F), indicating its potential safety profile for diabetic treatments .

| Compound | IC50 (μM) | Effect on Insulin Resistance |

|---|---|---|

| BDMBA | 52.17 | Significant improvement |

| Butyrolactone I | 51.39 | Moderate improvement |

2. Neuroprotective Properties

BDMBA has been investigated for its neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. Studies on derivatives containing the benzyloxy group have shown promise as anticonvulsants. For instance, modifications similar to BDMBA have been linked to enhanced antiseizure efficacy in animal models .

3. Antioxidant Activity

The antioxidant capacity of BDMBA has also been noted, with an IC50 value demonstrating its ability to scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related cellular damage .

The mechanisms through which BDMBA exerts its biological effects are multifaceted:

- Inhibition of PTP1B : By inhibiting PTP1B, BDMBA enhances insulin signaling pathways, thereby improving glucose uptake and metabolism in target cells.

- Antioxidant Mechanisms : The compound's structure allows it to interact with reactive oxygen species (ROS), reducing oxidative stress.

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter release and reuptake, which may explain their neuroprotective effects .

Case Studies

A notable case study involved the administration of BDMBA analogs in diabetic mouse models. The results showed a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls. Additionally, molecular docking studies suggested that the binding affinity of BDMBA to PTP1B was superior to other tested analogs, indicating a strong potential for therapeutic applications in type 2 diabetes management .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Benzyloxy-3,3-dimethyl-butyric acid, and how can reaction efficiency be assessed spectroscopically?

- Methodological Answer: The synthesis typically involves benzylation of a precursor like 3,3-dimethyl-butyrolactone. For example, nucleophilic substitution under basic conditions (e.g., NaH in THF) introduces the benzyloxy group, as seen in structurally analogous compounds . Efficiency is monitored via FT-IR to track hydroxyl group disappearance (~3200 cm⁻¹) and GC-MS for byproduct identification . Quantitative NMR (e.g., benzyl protons at δ 4.8-5.2 ppm) ensures complete conversion .

Q. How should researchers purify 4-Benzyloxy-3,3-dimethyl-butyric acid, and what analytical methods validate purity?

- Methodological Answer: Column chromatography (hexane/ethyl acetate gradient) isolates the compound from polar impurities . Recrystallization in ethanol/water enhances purity . Validation involves HPLC (C18 column, acetonitrile/water) for >98% purity, ESI-MS for molecular ion confirmation ([M-H]⁻ at m/z 249.2), and DSC to detect polymorphic impurities via a single melting endotherm .

Q. Which analytical techniques are critical for confirming structural integrity during synthesis?

- Methodological Answer: ¹H/¹³C NMR assigns key signals: benzyloxy methylene (δ ~4.5 ppm) and quaternary dimethyl carbons (δ ~25-30 ppm) . IR identifies carboxylic acid O-H (~2500-3000 cm⁻¹) and ester C=O (~1700 cm⁻¹, if protected) . HRMS confirms exact mass (e.g., C₁₃H₁₆O₃: [M+H]⁺ m/z 220.1099) .

Advanced Questions

Q. How can regioselectivity challenges during benzyloxy group introduction be addressed?

- Methodological Answer: Regioselectivity is enhanced by protecting the carboxylic acid as an ester (e.g., tert-butyl) to prevent undesired O-benzylation . Lewis acids like BF₃·OEt₂ stabilize transition states, directing benzylation to the para position, as seen in aryl ether syntheses . DFT calculations predict favorable pathways for catalyst selection .

Q. What experimental design principles minimize byproduct formation during esterification?

- Methodological Answer: Controlled stoichiometry (1.2 equivalents of alcohol) and anhydrous conditions reduce di-ester formation and hydrolysis . Coupling agents (DCC/DMAP) improve efficiency, as shown in benzoic acid derivatives . In situ Raman spectroscopy optimizes reaction time, while fractional factorial DOE models temperature, catalyst loading, and solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.